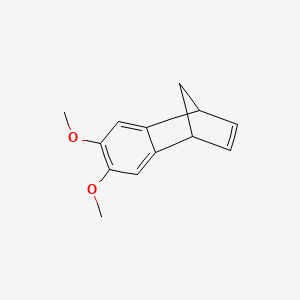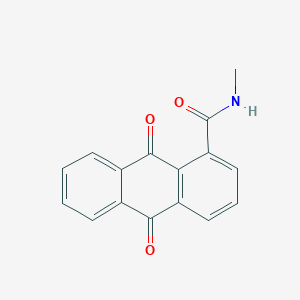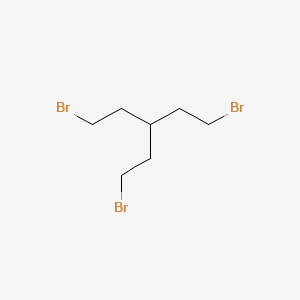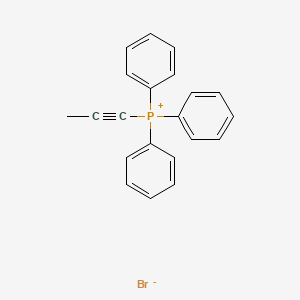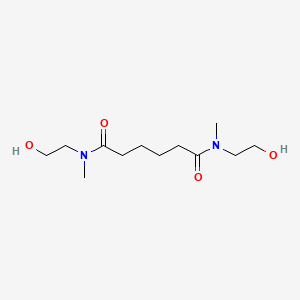
N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide is a chemical compound with a complex structure that includes two hydroxyethyl groups and two dimethyl groups attached to a hexanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide typically involves the reaction of hexanediamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the optimal yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent product quality and efficient production rates.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl and amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl groups in the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the amide groups.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides, leading to the formation of new derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be utilized in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N1,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~6~-Bis(2-nitrophenyl)-1,6-hexanediamine
- N~1~,N~6~-Bis(2-ethylhexyl)-1,6-hexanediamine
- N~1~,N~6~-Bis(2-methyl-5-nitrophenyl)-1,6-hexanediamine
Uniqueness
N~1~,N~6~-Bis(2-hydroxyethyl)-N~1~,N~6~-dimethylhexanediamide is unique due to the presence of both hydroxyethyl and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions and stability.
Eigenschaften
CAS-Nummer |
57843-54-6 |
|---|---|
Molekularformel |
C12H24N2O4 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
N,N'-bis(2-hydroxyethyl)-N,N'-dimethylhexanediamide |
InChI |
InChI=1S/C12H24N2O4/c1-13(7-9-15)11(17)5-3-4-6-12(18)14(2)8-10-16/h15-16H,3-10H2,1-2H3 |
InChI-Schlüssel |
ZKUWFCJIPJXEAK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C(=O)CCCCC(=O)N(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


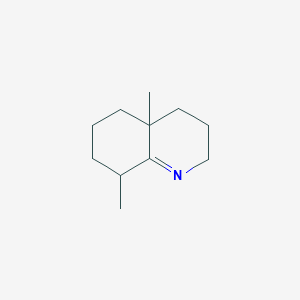
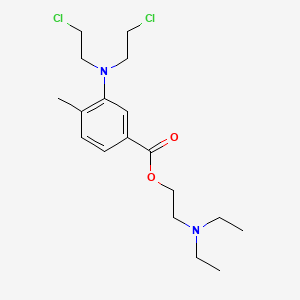
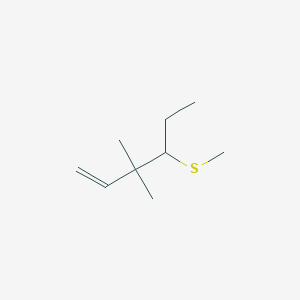

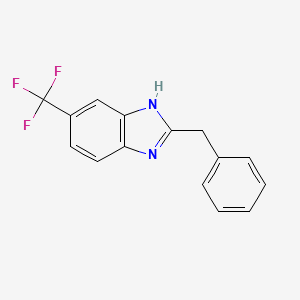
![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
![1-Chlorobicyclo[2.1.1]hexan-2-one](/img/structure/B14628968.png)
